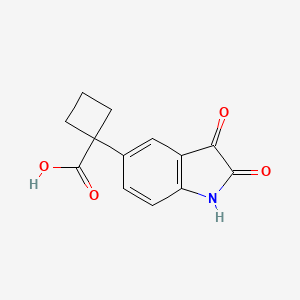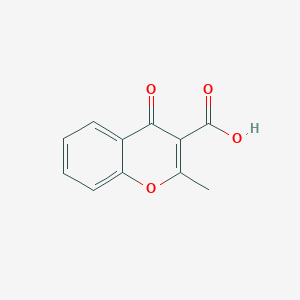![molecular formula C8H10INO2 B8660179 Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- CAS No. 443955-66-6](/img/structure/B8660179.png)
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]-
Vue d'ensemble
Description
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- is an organic compound with the molecular formula C8H10INO2 It is a derivative of pyridine, featuring an iodine atom and a hydroxyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- typically involves the iodination of 6-methylpyridin-3-ol followed by the reaction with ethylene oxide. The reaction conditions often require the presence of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution: Products include azido, thiocyanato, or other substituted derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include deiodinated or reduced pyridine derivatives.
Applications De Recherche Scientifique
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- involves its interaction with molecular targets through its iodine and hydroxyl groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol
- 2-(2-Chloro-6-methylpyridin-3-yloxy)ethanol
- 2-(2-Fluoro-6-methylpyridin-3-yloxy)ethanol
Uniqueness
Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns compared to its bromo, chloro, and fluoro analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous .
Propriétés
Numéro CAS |
443955-66-6 |
|---|---|
Formule moléculaire |
C8H10INO2 |
Poids moléculaire |
279.07 g/mol |
Nom IUPAC |
2-(2-iodo-6-methylpyridin-3-yl)oxyethanol |
InChI |
InChI=1S/C8H10INO2/c1-6-2-3-7(8(9)10-6)12-5-4-11/h2-3,11H,4-5H2,1H3 |
Clé InChI |
DBIAVKUZUAPQBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)OCCO)I |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
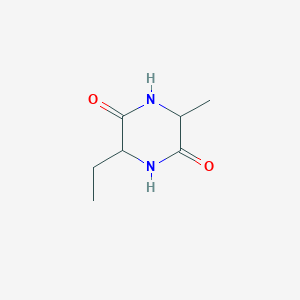


![5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8660115.png)
![3-Bromothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8660120.png)

![tert-Butyl 2-(3-((4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)carbamoyl)pyridin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B8660128.png)
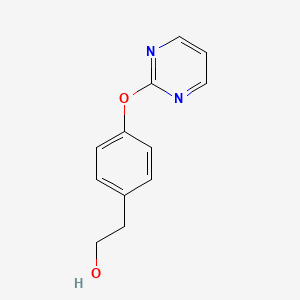
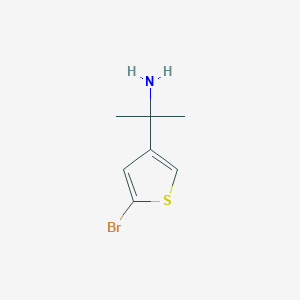
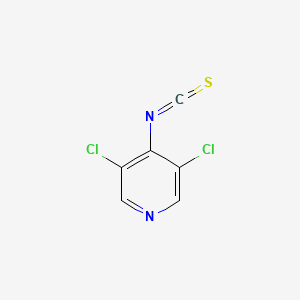
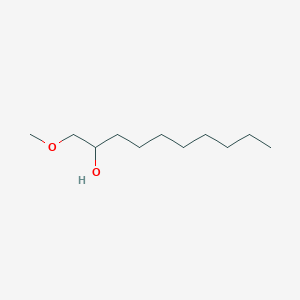
![Cis-5-Tert-Butyl3-Ethyl6,6A-Dihydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3,5(4H)-Dicarboxylate](/img/structure/B8660154.png)
